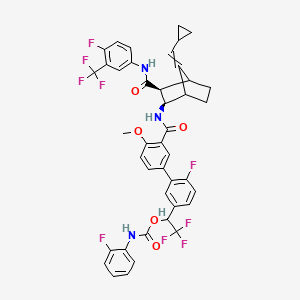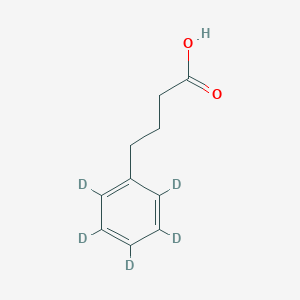
4-Phenylbutyric acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutyric acid-d5 is a deuterium-labeled derivative of 4-Phenylbutyric acid. This compound is primarily used in scientific research due to its unique properties, including its role as an inhibitor of histone deacetylases and endoplasmic reticulum stress. The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Preparation Methods
The preparation of 4-Phenylbutyric acid-d5 involves the deuteration of 4-Phenylbutyric acid. One common method includes the reaction of industrial-grade phenylbutyric acid in alcoholic solvents under the catalysis of a catalyst. The reaction system is then treated to obtain purified 4-Phenylbutyric acid. This purified acid is then reacted with a deuterium reagent to produce this compound .
Chemical Reactions Analysis
4-Phenylbutyric acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the phenyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
4-Phenylbutyric acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the study of protein folding and endoplasmic reticulum stress.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in mass spectrometry .
Mechanism of Action
The primary mechanism of action of 4-Phenylbutyric acid-d5 involves its role as a chemical chaperone. It assists in protein folding and alleviates endoplasmic reticulum stress by binding to specific sites on proteins, thereby preventing their aggregation and misfolding. This action is crucial in conditions like neurodegeneration, where protein misfolding is a significant problem .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,5D,6D |
InChI Key |
OBKXEAXTFZPCHS-XFEWCBMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


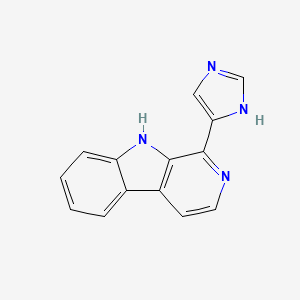


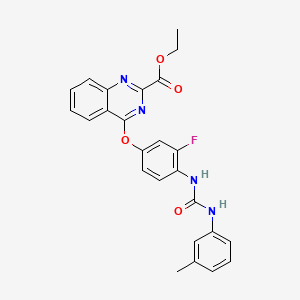
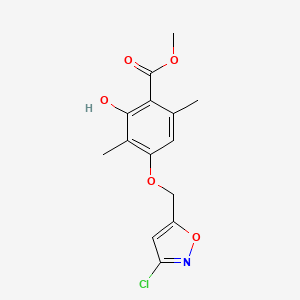
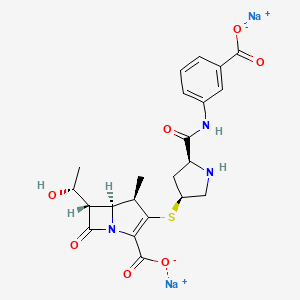

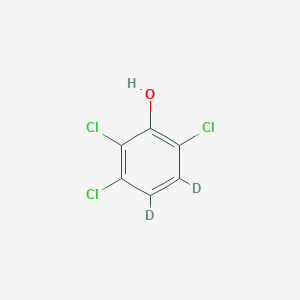
![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)
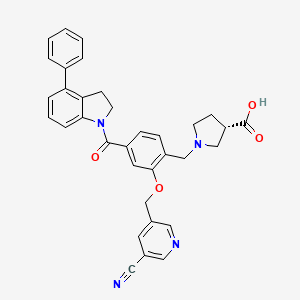
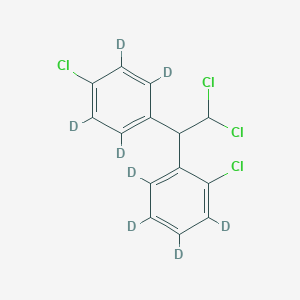
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
